![molecular formula C6H11ClN2S2 B3095918 ({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride CAS No. 1269199-56-5](/img/structure/B3095918.png)
({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride
Overview
Description
The compound ({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride
is a derivative of 2-Methylthioethylamine . 2-Methylthioethylamine is an organosulfur compound with the formula CH3SCH2CH2NH2. It is a colorless liquid and can be viewed as the product of S-methylation of cysteamine or decarboxylation of S-methylcysteine .
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including (2-((Methylthio)methyl)thiazol-4-yl)methanamine hydrochloride, have shown promising antimicrobial activity. For instance, sulfathiazole, a thiazole-based compound, is used as an antimicrobial drug .
Antiretroviral Activity
Thiazole derivatives have been found to possess antiretroviral properties. Ritonavir, a drug used in the treatment of HIV/AIDS, contains a thiazole moiety .
Antifungal Activity
Abafungin, an antifungal drug, is another example of a thiazole-based compound. This suggests that (2-((Methylthio)methyl)thiazol-4-yl)methanamine hydrochloride may also have potential antifungal applications .
Anticancer Activity
Thiazole derivatives have been found to exhibit anticancer properties. Tiazofurin, an antineoplastic drug, contains a thiazole ring .
Anti-Alzheimer Activity
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease .
Antihypertensive Activity
Thiazole derivatives have also been associated with antihypertensive activity, suggesting potential applications in the treatment of high blood pressure .
Antioxidant Activity
Thiazole derivatives have demonstrated antioxidant properties, which could be beneficial in various health applications .
Hepatoprotective Activity
Thiazole derivatives have shown hepatoprotective activities, indicating potential applications in the protection of the liver .
Mechanism of Action
Target of Action
It is used as an intermediate in the synthesis of a new type of 2-amino benzamide inhibitor for heat shock protein 90 . Heat shock protein 90 (Hsp90) is a molecular chaperone involved in the stability and function of several client proteins that have been implicated in oncogenic signaling pathways .
Mode of Action
Given its use in the synthesis of hsp90 inhibitors, it can be inferred that it may interact with hsp90 or its client proteins, leading to the destabilization of these proteins and potentially inhibiting oncogenic signaling pathways .
Biochemical Pathways
The compound is involved in the biochemical pathways related to Hsp90. Hsp90 is a key player in several cellular processes, including protein folding, protein degradation, and signal transduction. By inhibiting Hsp90, this compound could potentially affect these pathways and their downstream effects .
Pharmacokinetics
It is mentioned that the compound has oral activity, suggesting that it can be absorbed through the gastrointestinal tract .
Result of Action
The compound is used as an intermediate in the synthesis of potent, selective, and orally active antitumor drugs . Therefore, the molecular and cellular effects of its action would likely be related to the inhibition of tumor growth and proliferation.
properties
IUPAC Name |
[2-(methylsulfanylmethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S2.ClH/c1-9-4-6-8-5(2-7)3-10-6;/h3H,2,4,7H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNUOELBHYLYQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NC(=CS1)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride | |
CAS RN |
1269199-56-5 | |
Record name | ({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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